Antiproliferative Activity Against Prostate Cancer PC-3 Cells: Comparison with Cisplatin and Dibromo-Analogs
In a direct head‑to‑head study, (E)-5‑(bromomethylene)-2(5H)-furanone (the E‑isomer of the target compound) was the most potent furanone against the human prostate cancer cell line PC‑3, with an IC₅₀ of 0.93 ± 0.02 µM [1]. By comparison, 3,4‑dibromofuran‑2(5H)-one exhibited an IC₅₀ of >100 µM against the same PC‑3 line, while the reference drug cisplatin showed an IC₅₀ of approximately 7.5 µM [1][2]. This represents a >100‑fold improvement over the dibromo‑substituted furanone and an approximately 8‑fold improvement over cisplatin.
| Evidence Dimension | Cytotoxic potency (IC₅₀) against PC‑3 prostate cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 0.93 ± 0.02 µM |
| Comparator Or Baseline | 3,4‑Dibromofuran‑2(5H)-one IC₅₀ > 100 µM; Cisplatin IC₅₀ ≈ 7.5 µM |
| Quantified Difference | >100‑fold more potent than 3,4‑dibromofuran‑2(5H)-one; ≈8‑fold more potent than cisplatin |
| Conditions | MTT assay, 72 h exposure; PC‑3 human prostate adenocarcinoma cell line |
Why This Matters
For researchers selecting a furanone scaffold for prostate cancer studies, this compound provides a >100‑fold potency advantage over the nearest dibromo‑analog, directly reducing the amount of compound required per assay and lowering solvent‑related artifacts.
- [1] Castro-Torres, V. A. et al. (2020) 'Synthesis and cytotoxic evaluation of halogenated furanones', Monatshefte für Chemie - Chemical Monthly, 151, pp. 1841–1849. doi:10.1007/s00706-020-02708-0. View Source
- [2] Villegas Pañeda, A. G. et al. (2020) 'Synthesis and cytotoxic evaluation of protoanemonin and three brominated derivatives', Revista Colombiana de Química, 49(3), pp. 13–18. doi:10.15446/rev.colomb.quim.v49n3.87159. View Source
